molecular formula C24H24N4O6S3 B2506118 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide CAS No. 865160-57-2

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide

Cat. No. B2506118
CAS RN: 865160-57-2
M. Wt: 560.66
InChI Key: APNIXVZRSGHHOX-LCUIJRPUSA-N
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Description

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C24H24N4O6S3 and its molecular weight is 560.66. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

A study explored the synthesis, characterization, and evaluation of antimicrobial efficacy of new benzamide derivatives, revealing that certain compounds exhibited significant antibacterial and antifungal activities. These findings highlight the potential of benzamide derivatives, including the specified compound, in developing new antimicrobial agents (Priya et al., 2006).

Anticancer Potential

Research on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides indicated moderate to excellent anticancer activity against various cancer cell lines. This suggests the potential role of benzamide derivatives in cancer treatment, opening avenues for the specified compound’s application in oncology (Ravinaik et al., 2021).

Synthesis and Characterization

The detailed synthesis and characterization of benzamide derivatives provide foundational knowledge for chemical synthesis processes, essential for the development of new compounds with potential scientific applications. Studies have characterized these compounds through spectral and elemental analysis, contributing to the understanding of their structural properties and potential reactivities (Kranjc et al., 2011).

Molecular Structure Studies

Investigations into the molecular structure and gas-phase acidity of biologically active sulfonamides, including benzamide derivatives, provide insights into their chemical behavior and interactions. These studies are crucial for the development of new pharmaceuticals and materials, suggesting potential research applications for the specified compound (Remko, 2003).

properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O6S3/c1-27(18-6-4-3-5-7-18)37(32,33)19-10-8-17(9-11-19)23(29)26-24-28(14-15-34-2)21-13-12-20(36(25,30)31)16-22(21)35-24/h3-13,16H,14-15H2,1-2H3,(H2,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNIXVZRSGHHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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